2,6-Dimethoxy-1,4-Benzoquinone

Description

2,6-Dimethoxyquinone is a methoxy-substituted benzoquinone and bioactive compound found in fermented wheat germ extracts, with potential antineoplastic and immune-enhancing activity. 2,6-Dimethoxyquinone (2,6-DMBQ) inhibits anaerobic glycolysis thereby preventing cellular metabolism and inducing apoptosis. As cancer cells use the anaerobic glycolysis pathway to metabolize glucose and cancer cells proliferate at an increased rate as compared to normal, healthy cells, this agent is specifically cytotoxic towards cancer cells. In addition, 2,6-DMBQ exerts immune-enhancing effects by increasing natural killer (NK) cell and T-cell activity against cancer cells.

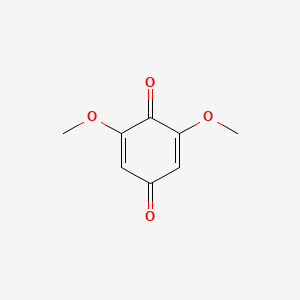

structure given in first source

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethoxycyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-11-6-3-5(9)4-7(12-2)8(6)10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLBNOBQOQZRLMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)C=C(C1=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80862128 | |

| Record name | 2,6-Dimethoxy-1,4-benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2,6-Dimethoxy-1,4-benzoquinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029673 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

26547-64-8, 530-55-2 | |

| Record name | 2,6-Dimethoxy-p-benzosemiquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26547-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethoxy-1,4-benzoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=530-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethoxyquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethoxysemiquinone radicals | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026547648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethoxyquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56336 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dimethoxyquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24500 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dimethoxy-1,4-benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethoxy-p-benzoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.714 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIMETHOXYQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Z701W789S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,6-Dimethoxy-1,4-benzoquinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029673 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

252 °C | |

| Record name | 2,6-Dimethoxy-1,4-benzoquinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029673 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

2,6-dimethoxy-1,4-benzoquinone natural occurrence

An In-depth Technical Guide on the Natural Occurrence of 2,6-dimethoxy-1,4-benzoquinone

Introduction

This compound (DMBQ) is a naturally occurring phytochemical belonging to the benzoquinone class of organic compounds.[1] It is recognized for a wide range of biological activities, including anti-cancer, anti-inflammatory, antibacterial, and antimalarial effects.[2][3] Found in various plants, woods, and fermented products, DMBQ is a subject of increasing interest in pharmacology and drug development.[4][5] This molecule has been identified as a haustorial inducing factor, a substance that triggers the development of parasitic feeding structures in some plants.[2][3] This guide provides a comprehensive overview of the natural sources of DMBQ, quantitative data on its occurrence, detailed experimental protocols for its isolation and analysis, and its role in biological signaling pathways.

Natural Occurrence of DMBQ

DMBQ has been isolated from a diverse array of natural sources, spanning higher plants, woods, and fermented substrates. It is a known allergen in over 50 different types of plants and wood species, where exposure to wood dust can cause skin and mucosal irritation in woodworkers.[5] Its presence is widespread, from the leaves and roots of medicinal plants to fermented food products like wheat germ.[4][6][7]

Table 1: Natural Sources of this compound

| Kingdom | Family | Species | Common Name | Part of Organism | Reference(s) |

|---|---|---|---|---|---|

| Plantae | Apocynaceae | Rauvolfia vomitoria | African Serpentwood | Root, Bark | [6][7][8] |

| Plantae | Salicaceae | Flacourtia jangomas | Indian Plum | Leaves | [9][10] |

| Plantae | Moraceae | Ficus foveolata | N/A | Stems | [11][12] |

| Plantae | Melastomataceae | Tibouchina pulchra | N/A | N/A | [7][8] |

| Plantae | Iridaceae | Iris milesii | N/A | N/A | [4] |

| Plantae | Ebenaceae | Diospyros eriantha | N/A | N/A | [4] |

| Plantae | Fabaceae | Caesalpinia sappan | Sappanwood | Heartwood | [13][14][15][16] |

| Plantae | Vitaceae | Vitis coignetiae | Crimson Glory Vine | Juice | [2][3] |

| Plantae | Fabaceae | Acacia melanoxylon | Australian Blackwood | N/A | [5] |

| Plantae | Fagaceae | Fagus spp. | Beech | Wood | [5] |

| Plantae | Ulmaceae | Ulmus spp. | Elm | Wood | [5] |

| Plantae | Oleaceae | Populus spp. | Poplar | Wood | [5] |

| Plantae | Ranunculaceae | Adonis amurensis | Amur Adonis | N/A | [17] |

| Plantae | Poaceae | Triticum aestivum | Common Wheat | Germ, Fermented Germ |[1][4][7][12] |

Quantitative Analysis

The concentration of DMBQ varies significantly depending on the source and the extraction method employed. Chloroform has been identified as a highly suitable solvent for extracting DMBQ.[11][12] Fermentation of substrates like wheat germ can substantially increase the yield of the active, unglycosylated form of DMBQ.[6][18]

Table 2: Quantitative Yield of DMBQ from Natural Sources

| Source | Part | Extraction/Process | Yield | Reference(s) |

|---|---|---|---|---|

| Ficus foveolata | Stems | Chloroform Extraction | Up to 1.97% w/w (of dried extract) | [11] |

| Fermented Wheat Germ | Germ | Yeast Fermentation | 2.58 mg/g (of dry material) |[18] |

Experimental Protocols

The isolation and quantification of DMBQ from natural sources involve a multi-step process combining extraction, chromatography, and spectroscopy. The following protocols are synthesized from methodologies reported in the literature for Flacourtia jangomas and Ficus foveolata.[9][10][11]

General Isolation and Purification Protocol

This protocol describes a general workflow for isolating DMBQ from plant material.

-

Sample Preparation : The plant material (e.g., leaves, stems) is air-dried in the shade and then pulverized into a coarse powder.

-

Extraction : The powdered material is subjected to cold maceration using a 1:1 (v/v) mixture of dichloromethane (DCM) and methanol (MeOH).[9][19] The process is repeated multiple times (e.g., three cycles) to ensure exhaustive extraction. The resulting extracts are pooled and filtered.

-

Concentration : The solvent is removed from the pooled filtrate under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C) to yield a crude extract.[19]

-

Fractionation : The crude extract is fractionated using column chromatography with silica gel (60–120 mesh). Elution is performed with a gradient of solvents, typically starting with nonpolar solvents like petroleum ether and gradually increasing polarity with ethyl acetate.[9]

-

Purification : Fractions showing the presence of the target compound (monitored by Thin Layer Chromatography) are combined. The compound is further purified by recrystallization to obtain a pure crystalline solid.[9]

-

Structural Elucidation : The structure of the isolated compound is confirmed using extensive spectral analysis, including:

Quantitative HPLC Analysis Protocol

This protocol is optimized for the quantification of DMBQ in plant extracts.[11][12]

-

Instrumentation : High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Column : TSK-gel ODS-80Ts column (5 μm, 4.6 × 250 mm).[11][12]

-

Mobile Phase : A mixture of methanol and 5% acetic acid in water (24:76, v/v).[11][12]

-

Method Validation : The method should be validated for linearity, precision (intraday and interday), accuracy, specificity, and sensitivity. Recoveries for DMBQ have been reported in the range of 99.5 - 103.6%.[11][12]

Figure 1: General workflow for the isolation and identification of 2,6-DMBQ.

Signaling Pathways and Biological Activity

DMBQ is not merely present in these natural sources; it actively participates in and modulates key biological pathways. Its activities range from inducing defensive mechanisms in plants to influencing metabolic and growth pathways in animals.

Role in Plant Biology

In Arabidopsis, DMBQ is involved in a redox signaling pathway mediated by the protein CONSTITUTIVE ABNORMAL STRESS AND GROWTH 1 (CARD1). It induces the oxidation of GLUTAREDOXIN C1 (GRXC1), a substrate protein of CARD1, which in turn mediates primary root growth.[6]

Effects on Skeletal Muscle Growth

In animal models, DMBQ has been shown to increase skeletal muscle mass and performance.[20] It stimulates the AKT/mTOR signaling pathway, a central regulator of cell growth and protein synthesis. DMBQ enhances the phosphorylation of both AKT and the mammalian target of rapamycin (mTOR).[20] This activation leads to the downstream phosphorylation of S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), ultimately promoting protein synthesis and muscle hypertrophy.[20] Concurrently, DMBQ enhances mitochondrial function by increasing the expression of PGC1α, mitochondrial DNA content, and oxidative phosphorylation (OXPHOS) proteins.[20]

References

- 1. Showing Compound this compound (FDB000858) - FooDB [foodb.ca]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | CAS#:530-55-2 | Chemsrc [chemsrc.com]

- 4. This compound | C8H8O4 | CID 68262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 530-55-2 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. 2,6-Dimethoxyquinone | CymitQuimica [cymitquimica.com]

- 8. 2,6-Dimethoxybenzoquinone - Wikipedia [en.wikipedia.org]

- 9. Isolation, chemical characterization, antimicrobial activity, and molecular docking studies of 2,6-dimethoxy benzoquinone isolated from medicinal plant Flacourtia jangomas - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isolation, chemical characterization, antimicrobial activity, and molecular docking studies of 2,6-dimethoxy benzoquinone isolated from medicinal plant Flacourtia jangomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantitative HPLC Analysis and Extraction of this compound from Ficus foveolata Stems -Natural Product Sciences | Korea Science [koreascience.kr]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Compounds from Caesalpinia sappan with anti-inflammatory properties in macrophages and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A Comprehensive Review on Bioactive Compounds Found in Caesalpinia sappan - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. This compound increases skeletal muscle mass and performance by regulating AKT/mTOR signaling and mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on 2,6-dimethoxy-1,4-benzoquinone (CAS 530-55-2)

Introduction

This compound (2,6-DMBQ) is a naturally occurring phytochemical with the CAS number 530-55-2.[1] Found in various plants, woods, and fermented products like wheat germ, it has garnered significant scientific interest for its diverse biological activities.[2][3][4] This compound is a known haustorial-inducing factor and demonstrates a wide range of effects, including anti-cancer, anti-inflammatory, antimicrobial, and muscle-enhancing properties.[1][5] This technical guide provides a comprehensive overview of 2,6-DMBQ, summarizing its chemical properties, synthesis, biological actions, mechanisms, and relevant experimental protocols.

Chemical and Physical Properties

2,6-DMBQ is a yellow crystalline solid.[6] It is stable under normal conditions, combustible, and incompatible with strong oxidizing agents.[1][6] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₈O₄ | [1][7] |

| Molecular Weight | 168.15 g/mol | [7][8] |

| CAS Number | 530-55-2 | [1] |

| Melting Point | 253-257 °C (decomposes) | [1][7] |

| Boiling Point | 311.1 ± 42.0 °C at 760 mmHg | [1] |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| Solubility | Soluble in DMSO.[6][7] Sparingly soluble in water.[6] | |

| LogP | 0.28 | [1] |

| Appearance | Yellow Crystalline Powder | [6][9] |

Synthesis and Purification

Synthetic Route

An economical and scalable four-step synthesis of 2,6-DMBQ has been developed, starting from aniline with an overall yield of 68%.[3] The process is operationally simple and suitable for large-scale production.[3]

Experimental Protocol: Four-Step Synthesis from Aniline [3]

-

Conversion to 1,3,5-tribromoaniline: Aniline is treated with a brominating agent to yield 1,3,5-tribromoaniline.

-

Deamination: The tribromoaniline intermediate undergoes deamination to produce 1,3,5-tribromobenzene.

-

Methoxylation: The tribromobenzene is then subjected to methoxylation to introduce the methoxy groups.

-

Oxidation: The final step involves the oxidation of the methoxylated intermediate to yield the target compound, this compound.

Purification

Purification of 2,6-DMBQ can be achieved through standard laboratory techniques such as recrystallization. For analytical and quantitative purposes, High-Performance Liquid Chromatography (HPLC) is a validated method.[10]

Analytical Characterization

Quantitative analysis of 2,6-DMBQ in extracts can be reliably performed using a validated HPLC method.[10] Structural elucidation is typically accomplished using a combination of spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, and High-Resolution Electron Ionization Mass Spectrometry (HR-EI-MS).[3]

Experimental Protocol: Quantitative HPLC Analysis [10]

-

Column: TSK-gel ODS-80Ts (5 μm, 4.6 × 250 mm).

-

Mobile Phase: A mixture of methanol and 5% acetic acid in water (24:76, v/v).

-

Flow Rate: 1 mL/min.

-

Detection: UV detection at 289 nm.

-

Validation Parameters:

-

Linearity: R² ≥ 0.9999 over a concentration range of 9.75 - 156.00 μg/mL.

-

LOD (Limit of Detection): 0.97 μg/mL.

-

LOQ (Limit of Quantitation): 3.90 μg/mL.

-

Recoveries: 99.5 - 103.6%.

-

Precision: RSD less than 2% (repeatability) and 5% (reproducibility).

-

Biological Activities and Mechanisms of Action

2,6-DMBQ exhibits a broad spectrum of biological activities, making it a compound of high interest for drug development.

Anti-Cancer Activity

2,6-DMBQ demonstrates significant anti-cancer potential through multiple mechanisms.[1][5] It has been shown to suppress cell proliferation and migration in non-small cell lung cancer (NSCLC) cells by inhibiting the mTOR/AKT and p38 MAPK signaling pathways.[11] A primary mechanism of its anti-neoplastic activity is the inhibition of anaerobic glycolysis, a metabolic pathway that cancer cells heavily rely on for proliferation.[4] This targeted metabolic disruption leads to the induction of apoptosis in cancer cells.[4][12] In gastric cancer, it causes G1 phase cell cycle arrest and a reduction in cell proliferation.[12]

Skeletal Muscle Enhancement

Recent studies have revealed that 2,6-DMBQ can increase skeletal muscle mass and improve performance.[2] It promotes myoblast differentiation and hypertrophy.[2][12] The underlying mechanism involves the activation of the AKT/mTOR signaling pathway, which upregulates key proteins for muscle growth.[2] DMBQ increases the phosphorylation of AKT, mTOR, and their downstream targets S6K and 4E-BP1.[2] Furthermore, it enhances mitochondrial function by stimulating the expression of PGC1α, leading to increased mitochondrial DNA content and oxidative enzyme activity.[2]

Experimental Protocol: Myogenic Differentiation and Hypertrophy Assay [2]

-

Cell Line: C2C12 myoblasts.

-

Method: Confluent C2C12 cells are incubated in a differentiation medium.

-

Treatment: The medium is supplemented with various concentrations of 2,6-DMBQ for 4 days.

-

Analysis: Myogenic differentiation and hypertrophy are assessed by measuring the fusion index, myotube size, and the protein expression of myosin heavy chain (MHC) via Western blotting. Phosphorylation status of proteins in the AKT/mTOR pathway is also determined.

Antimicrobial Activity

2,6-DMBQ possesses notable antibacterial properties.[1] It has shown efficacy against several food-borne bacteria.[3]

Table of Antimicrobial Activity [3]

| Bacterial Strain | Activity (Inhibition Zone) |

| Staphylococcus intermedius | 22.0 mm |

| Staphylococcus epidermidis | 19.5 mm |

| Shigella sonnei | 16.0 mm |

| Listeria monocytogenes | 15.0 mm |

| (Activity evaluated at 0.5 mg/disc) |

Other Biological Activities

-

Anti-inflammatory: 2,6-DMBQ has demonstrated anti-inflammatory effects.[1][5]

-

Anti-adipogenic: The compound has been reported to have anti-adipogenic properties.[1][5]

-

Antioxidant: It exhibits significant free radical scavenging activity, measured at 71.8 ± 4.4% in a DPPH assay.[12]

-

Antimalarial: Antimalarial effects have also been reported.[1][5]

-

Genotoxicity: Some studies indicate that 2,6-DMBQ can be genotoxic and mutagenic, particularly when formed from the reaction of the drug dimethophrine with nitrite under acidic conditions, mimicking the gastric environment.[13][14][15] It is considered a direct-acting genotoxic chemical.[15]

Signaling Pathways and Visualizations

The biological effects of 2,6-DMBQ are mediated through its modulation of key cellular signaling pathways.

Caption: DMBQ-mediated activation of the AKT/mTOR pathway in skeletal muscle.

Caption: Inhibition of pro-survival pathways in NSCLC cells by 2,6-DMBQ.

Quantitative Biological Data

The anti-proliferative activity of 2,6-DMBQ has been quantified in human multiple myeloma (MM) cell lines.

| Cell Line | Assay Type | Value | Description | Reference |

| MM1.S | IC₅₀ | 1.1 μM | Antiproliferative activity | [5] |

Safety and Toxicology

While possessing therapeutic potential, 2,6-DMBQ requires careful handling due to potential hazards.

-

GHS Classification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

-

Handling Precautions: Avoid breathing dust.[16] Wear protective gloves, clothing, and eye/face protection.[16] Use in a well-ventilated area. In case of inhalation, move the person to fresh air.[16] For eye contact, rinse cautiously with water for several minutes.[16]

-

Toxicological Profile: 2,6-DMBQ is considered a direct-acting genotoxic chemical that can cause DNA damage.[15] However, primary rat hepatocytes have shown resistance to its cytotoxic effects, suggesting it may be metabolized into less reactive species in the liver.[15] It is also a known allergen found in over 50 different plants and wood species, capable of causing contact allergy.[6][9]

Conclusion

This compound is a multifaceted natural compound with a compelling profile of biological activities. Its ability to modulate critical signaling pathways like AKT/mTOR makes it a strong candidate for further investigation in oncology and metabolic diseases, particularly for developing therapies against cancer and muscle atrophy. However, its potential for genotoxicity and allergenicity necessitates thorough safety and toxicological evaluation in any drug development program. The detailed protocols and data presented in this guide serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this promising molecule.

References

- 1. This compound | CAS#:530-55-2 | Chemsrc [chemsrc.com]

- 2. This compound increases skeletal muscle mass and performance by regulating AKT/mTOR signaling and mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C8H8O4 | CID 68262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound 97 530-55-2 [sigmaaldrich.com]

- 8. 2,6-Dimethoxybenzoquinone (CAS 530-55-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. This compound CAS#: 530-55-2 [m.chemicalbook.com]

- 10. Quantitative HPLC Analysis and Extraction of this compound from Ficus foveolata Stems -Natural Product Sciences | Korea Science [koreascience.kr]

- 11. 2,6-DMBQ suppresses cell proliferation and migration via inhibiting mTOR/AKT and p38 MAPK signaling pathways in NSCLC cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Isolation, chemical characterization, antimicrobial activity, and molecular docking studies of 2,6-dimethoxy benzoquinone isolated from medicinal plant Flacourtia jangomas - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Formation of this compound, a highly genotoxic compound, from the reaction of sodium nitrite with the sympathomimetic drug dimethophrine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound, 530-55-2 [thegoodscentscompany.com]

- 15. researchgate.net [researchgate.net]

- 16. This compound - Safety Data Sheet [chemicalbook.com]

Synthesis of 2,6-Dimethoxy-1,4-benzoquinone from Aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of a four-step synthesis of 2,6-dimethoxy-1,4-benzoquinone, a valuable compound with applications in medicinal chemistry and materials science, starting from the readily available precursor, aniline. This guide includes detailed experimental protocols, a summary of quantitative data, and visualizations of the synthetic pathway and experimental workflow.

Synthetic Pathway Overview

The synthesis of this compound from aniline is achieved through a four-step reaction sequence. The overall pathway involves the initial bromination of aniline to produce 2,4,6-tribromoaniline, followed by a deamination reaction to yield 1,3,5-tribromobenzene. Subsequent methoxylation of the tribrominated intermediate affords 1,3,5-trimethoxybenzene. The final step involves the selective oxidation of 1,3,5-trimethoxybenzene to the target molecule, this compound. An economic four-step synthesis of this compound was achieved in 68% overall yield starting from aniline.[1] The reaction sequence involved conversion to 1,3,5-tribromoaniline, deamination, methoxylation, and oxidation.[1] The procedure is operationally simple and amenable to scale-up production.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis, including molecular weights, reaction yields, and melting points of the intermediates and the final product.

| Step | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |

| 1 | 2,4,6-Tribromoaniline | C₆H₄Br₃N | 329.82 | 95 | 120-122 |

| 2 | 1,3,5-Tribromobenzene | C₆H₃Br₃ | 314.80 | 85 | 117-121 |

| 3 | 1,3,5-Trimethoxybenzene | C₉H₁₂O₃ | 168.19 | 92 | 51-53 |

| 4 | This compound | C₈H₈O₄ | 168.15 | 89 | 252-254 |

Experimental Protocols

This section provides detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of 2,4,6-Tribromoaniline

Principle: Aniline undergoes electrophilic aromatic substitution with bromine in glacial acetic acid to yield 2,4,6-tribromoaniline. The highly activating amino group directs the bromination to the ortho and para positions.

Procedure:

-

Dissolve 5.0 mL of distilled aniline in 20 mL of glacial acetic acid in a conical flask.

-

In a separate dropping funnel, prepare a solution of 8.4 mL of bromine in 20 mL of glacial acetic acid.

-

Add the bromine solution dropwise to the aniline solution with constant shaking. The reaction is exothermic, so the flask should be cooled in an ice bath to maintain the temperature.

-

Continue the addition until a yellow color persists, indicating a slight excess of bromine.

-

Pour the reaction mixture into a large volume of cold water.

-

Filter the precipitated 2,4,6-tribromoaniline, wash thoroughly with water to remove any remaining acid, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from rectified spirit to obtain colorless needles.

-

Dry the purified crystals and record the yield and melting point. A yield of approximately 10 g (55.6%) can be expected.

Step 2: Synthesis of 1,3,5-Tribromobenzene

Principle: The amino group of 2,4,6-tribromoaniline is removed via a deamination reaction. This is achieved by diazotization with sodium nitrite in the presence of sulfuric acid, followed by reduction of the diazonium salt with ethanol.

Procedure:

-

In a 1-liter three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve 50 g of finely powdered 2,4,6-tribromoaniline in a mixture of 300 mL of absolute ethanol and 75 mL of benzene, heating on a water bath to facilitate dissolution.

-

Carefully add 20 mL of concentrated sulfuric acid to the hot solution.

-

Add 20 g of finely powdered sodium nitrite in small portions through the dropping funnel. The reaction can be vigorous, so the addition rate should be controlled to prevent excessive foaming.

-

After the addition is complete, heat the mixture on a water bath until the effervescence of nitrogen gas ceases.

-

Allow the reaction mixture to cool to room temperature and then place it in an ice bath to complete the precipitation of the product.

-

Filter the crude 1,3,5-tribromobenzene and wash it with hot water until the washings are neutral to litmus paper.

-

Recrystallize the product from absolute ethanol to obtain colorless prisms.

-

Dry the crystals and determine the yield and melting point.

Step 3: Synthesis of 1,3,5-Trimethoxybenzene

Principle: 1,3,5-Tribromobenzene undergoes a nucleophilic aromatic substitution reaction with sodium methoxide in the presence of a copper(I) iodide catalyst to replace the bromine atoms with methoxy groups.

Procedure:

-

Prepare a solution of sodium methoxide by carefully dissolving 10 g of sodium metal in 80 mL of absolute methanol in a flask equipped with a reflux condenser and a nitrogen inlet.

-

To this solution, add 80 mL of dimethylformamide, followed by 2 g of copper(I) iodide and 20 g of 1,3,5-tribromobenzene.

-

Heat the mixture to 80-90 °C and maintain it at reflux with stirring for 2-3 hours under a nitrogen atmosphere.

-

After the reaction is complete, cool the mixture and filter to remove the inorganic salts.

-

Evaporate the methanol and dimethylformamide from the filtrate under reduced pressure.

-

The residue is then subjected to steam distillation. The distillate is cooled to induce crystallization.

-

Filter the crystals of 1,3,5-trimethoxybenzene, wash with cold water, and dry. A yield of over 80% can be achieved.

Step 4: Synthesis of this compound

Principle: 1,3,5-Trimethoxybenzene is selectively oxidized to this compound. This transformation can be achieved using nitric acid in acetic acid.

Procedure:

-

In a round-bottomed flask, dissolve 1,3,5-trimethoxybenzene in glacial acetic acid.

-

Cool the solution in an ice bath and slowly add a solution of nitric acid in glacial acetic acid dropwise with continuous stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period to ensure complete oxidation.

-

Pour the reaction mixture into a beaker containing crushed ice to precipitate the product.

-

Filter the yellow solid, wash it thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol.

-

Recrystallize the crude this compound from ethanol to obtain bright yellow needles.

-

Dry the purified product and characterize it by determining its yield and melting point.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis, purification, and characterization of this compound.

Characterization Data

The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques.

-

2,4,6-Tribromoaniline:

-

1,3,5-Tribromobenzene:

-

1,3,5-Trimethoxybenzene:

-

This compound:

-

¹H NMR (CDCl₃): δ 5.86 (s, 2H, =CH), 3.83 (s, 6H, OCH₃).

-

Mass Spec (m/z): 169 [M+H]⁺.[1]

-

This guide provides a robust and scalable synthetic route to this compound from aniline. The procedures outlined, when performed with appropriate safety precautions, should allow for the efficient synthesis and purification of this important chemical entity for further research and development.

References

Spectroscopic Profile of 2,6-dimethoxy-1,4-benzoquinone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-dimethoxy-1,4-benzoquinone, a compound of interest in various research fields, including drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound is summarized in the tables below, providing a clear reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 5.85 | Singlet | 2H, vinylic protons (H-3, H-5) |

| 3.82 | Singlet | 6H, methoxy protons (-OCH₃) |

Solvent: Chloroform-d (CDCl₃)

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 187.3 | Carbonyl carbons (C-1, C-4) |

| 157.9 | Methoxy-substituted ring carbons (C-2, C-6) |

| 107.2 | Vinylic carbons (C-3, C-5) |

| 56.4 | Methoxy carbons (-OCH₃) |

Solvent: Chloroform-d (CDCl₃)

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1695 | Strong | C=O stretching (quinone) |

| ~1645 | Strong | C=C stretching (ring) |

| ~1220 | Strong | C-O-C stretching (asymmetric) |

| ~1010 | Medium | C-O-C stretching (symmetric) |

Mass Spectrometry (MS)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 168 | 100 | [M]⁺ (Molecular Ion) |

| 138 | ~50 | [M - CH₂O]⁺ |

| 110 | ~30 | [M - 2xCO]⁺ or [M - C₂H₂O₂]⁺ |

| 82 | ~40 | [C₅H₆O]⁺ |

| 69 | ~95 | [C₄H₅O]⁺ |

| 53 | ~60 | [C₄H₅]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (approximately 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition: Spectra are typically recorded on a 300 or 500 MHz NMR spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum is obtained over a larger number of scans due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid this compound is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the KBr pellet or salt plate is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS). Electron Ionization (EI) is a common method used, where the sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion, generating a mass spectrum.

Visualizations

The following diagrams illustrate key conceptual workflows in the spectroscopic analysis of this compound.

An In-Depth Technical Guide to the Redox Potential of 2,6-dimethoxy-1,4-benzoquinone

This technical guide provides a comprehensive overview of the redox properties of 2,6-dimethoxy-1,4-benzoquinone (DMBQ), a naturally occurring phytochemical with significant interest in biomedical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visualization of its biological signaling pathways.

Introduction

This compound is a redox-active compound that participates in various biological processes. Its ability to accept and donate electrons is central to its physiological effects, which include anticancer, anti-inflammatory, and muscle-enhancing properties.[1] Understanding the redox potential of DMBQ is crucial for elucidating its mechanisms of action and for the development of novel therapeutics. This guide summarizes the key electrochemical characteristics of DMBQ, with a focus on its redox potential under varying pH conditions.

Redox Potential of DMBQ

The redox behavior of DMBQ is characterized by a quasi-reversible two-electron transfer process that is highly dependent on the pH of the surrounding medium. This dependency arises from the involvement of protons in the reduction and oxidation of the quinone moiety.

pH Dependence of Redox Potential

The mid-peak potential (Em) of DMBQ, determined by cyclic voltammetry, shifts in response to changes in pH, indicating a proton-coupled electron transfer (PCET) mechanism. The relationship between Em and pH can be summarized as follows[2]:

-

pH 1.3 to 8: The mid-peak potential shifts by approximately -60 mV per pH unit. This corresponds to a redox reaction involving the transfer of two electrons and two protons (2e-/2H+).

-

pH 8 to 11: The slope of the Em vs. pH plot changes to approximately -32 mV per pH unit, which is indicative of a 2e-/1H+ transfer process.

-

pH > 11: The mid-peak potential becomes independent of pH, suggesting a redox reaction involving only the transfer of two electrons (2e-).

This pH-dependent behavior is critical for understanding the activity of DMBQ in different biological compartments with varying pH levels.

Quantitative Redox Potential Data

The following table summarizes the approximate mid-peak potential of this compound at various pH values, as determined from cyclic voltammetry experiments[2].

| pH | Mid-Peak Potential (Em) vs. Ag/AgCl (mV) |

| 1.3 | ~ +250 |

| 2.0 | ~ +210 |

| 4.0 | ~ +90 |

| 6.0 | ~ -30 |

| 7.0 | ~ -90 |

| 8.0 | ~ -150 |

| 10.0 | ~ -210 |

| 12.0 | ~ -250 |

One-Electron Reduction Potentials

While the overall redox process of DMBQ is a two-electron transfer, it can be dissected into two sequential one-electron reduction steps. The second one-electron reduction potential for the formation of the hydroquinone (QH2) from the semiquinone radical (Q•-) has been determined.

| Parameter | Value | Conditions |

| Second one-electron reduction potential (E°(Q•-/QH2)) | +190 mV | pH 7.4, 37 °C |

Information regarding the first one-electron reduction potential (E°(Q/Q•-)) is less explicitly available in the reviewed literature, which often focuses on the overall two-electron process.

Experimental Protocols: Cyclic Voltammetry of DMBQ

The following protocol outlines the methodology for determining the redox potential of DMBQ using cyclic voltammetry.

Materials and Reagents

-

This compound (DMBQ)

-

Supporting Electrolyte: 0.1 M Potassium Chloride (KCl)

-

Buffer Solutions (0.1 M):

-

High-purity water

-

Argon or Nitrogen gas for deoxygenation

Instrumentation

-

Potentiostat with a three-electrode setup:

-

Working Electrode: Glassy Carbon Electrode (GCE)

-

Reference Electrode: Silver/Silver Chloride (Ag/AgCl)

-

Counter Electrode: Platinum wire

-

Experimental Procedure

-

Electrode Preparation:

-

Polish the glassy carbon working electrode with 0.05 µm alumina slurry on a polishing pad.

-

Rinse the electrode thoroughly with high-purity water and sonicate for 2-3 minutes to remove any residual alumina particles.

-

Dry the electrode under a stream of nitrogen.

-

-

Solution Preparation:

-

Prepare a stock solution of DMBQ (e.g., 50 mM) in an appropriate solvent (e.g., ethanol or DMSO).

-

Prepare a series of 0.1 M buffer solutions covering the desired pH range.

-

For each measurement, prepare the electrochemical cell solution by adding the DMBQ stock solution to the chosen buffer to achieve the final desired concentration (e.g., 50 µM).[3]

-

-

Electrochemical Measurement:

-

Assemble the three-electrode cell, ensuring the electrodes are properly immersed in the solution.

-

Deoxygenate the solution by bubbling with argon or nitrogen gas for at least 15 minutes prior to the measurement and maintain an inert atmosphere over the solution during the experiment.

-

Set the parameters on the potentiostat software:

-

Scan Rate: 30 mV/s[2]

-

Potential Window: Set an appropriate potential range to observe the redox peaks of DMBQ (e.g., from +0.4 V to -0.6 V vs. Ag/AgCl).

-

-

Run the cyclic voltammetry scan and record the voltammogram.

-

Repeat the measurement for each pH value.

-

-

Data Analysis:

-

From the resulting voltammogram, determine the anodic (Epa) and cathodic (Epc) peak potentials.

-

Calculate the mid-peak potential (Em) as (Epa + Epc) / 2.

-

Plot the mid-peak potential as a function of pH to determine the slope and infer the number of protons involved in the redox reaction.

-

Biological Signaling Pathway: DMBQ and the AKT/mTOR Pathway

Recent studies have demonstrated that DMBQ can promote skeletal muscle mass and performance by modulating the AKT/mTOR signaling pathway.[1] This pathway is a central regulator of cell growth, proliferation, and protein synthesis.

Below is a diagram representing the proposed mechanism of DMBQ's action on the AKT/mTOR pathway, generated using the DOT language.

Caption: DMBQ activates the AKT/mTORC1 signaling cascade to promote protein synthesis.

Conclusion

The redox potential of this compound is a fundamental property that dictates its biological activity. Its strong dependence on pH highlights the importance of considering the cellular microenvironment when studying its effects. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this promising natural compound. Further investigation into its one-electron reduction potentials and its interactions with various biological redox partners will continue to advance our understanding of DMBQ's therapeutic potential.

References

A Technical Whitepaper on the Genotoxicity of 2,6-dimethoxy-1,4-benzoquinone

Audience: Researchers, scientists, and drug development professionals.

Core Subject: An in-depth examination of the genotoxic profile of 2,6-dimethoxy-1,4-benzoquinone (DMBQ), a compound notable for its formation from the interaction of the sympathomimetic drug dimethophrine with nitrite under acidic conditions, similar to those found in the human stomach.[1][2][3] This document synthesizes available data on its DNA-damaging and mutagenic properties, details the experimental protocols used for its evaluation, and visualizes the mechanistic pathways and experimental workflows.

Executive Summary

This compound (DMBQ) has been identified as a direct-acting genotoxic agent.[1][2] In vitro studies have demonstrated its capacity to induce dose-dependent cytotoxicity, DNA fragmentation, and gene mutations in mammalian cells.[1][2] Corresponding in vivo experiments have confirmed its ability to cause DNA damage in various tissues following oral administration.[1][2] Notably, DMBQ's genotoxic effects appear to be mitigated by metabolic processes, particularly in the liver, which convert it into less reactive or non-reactive species.[1][2] The promutagenic nature of the DNA lesions it causes underscores its potential risk, warranting careful consideration in drug development and safety assessment.[1][2]

Quantitative Genotoxicity Data

The genotoxic and cytotoxic effects of DMBQ have been quantified in several studies. The following tables summarize the key findings from in vitro and in vivo experiments.

Table 1: In Vitro Cytotoxicity and DNA Damage of DMBQ in V79 Chinese Hamster Cells

| Endpoint | Concentration Range (µM) | Observed Effect | Reference |

| Cell Viability (Plating Efficiency) | 10 - 80 | Dose-related reduction in cell plating efficiency. | [1][2] |

| Cell Viability (Trypan Blue Exclusion) | 40 - 320 (approx.) | Reduction in viable cells, occurring at 4-fold higher concentrations than plating efficiency reduction. | [1][2] |

| DNA Fragmentation (Alkaline Elution) | 10 - 80 | Dose-dependent increase in DNA fragmentation. | [1][2] |

| Mutagenicity (6-Thioguanine Resistance) | Not specified | Induction of 6-thioguanine-resistance, demonstrating promutagenic character of DNA lesions. | [1][2] |

Table 2: In Vivo DNA Damage of DMBQ in Rats

| Route of Administration | Dose Range (mg/kg) | Target Tissues | Observed Effect | Reference |

| Oral (p.o.), single dose | 33 - 300 | Kidney, Gastric Mucosa, Brain | Dose-dependent amount of DNA fragmentation. | [1][2] |

| Oral (p.o.), single dose | Not specified | Liver | DNA fragmentation was practically undetectable. | [1][2] |

Table 3: Comparative Cytotoxicity and DNA Damage in Rat Hepatocytes

| Endpoint | Observation | Implication | Reference |

| Cytotoxicity & DNA Damage | Greater resistance to DMBQ-induced effects compared to V79 cells. | Hepatocytes possess efficient metabolic detoxification pathways. | [1][2] |

| DNA Repair Synthesis | No clear evidence of DNA repair synthesis was exhibited. | Suggests rapid metabolism to non-genotoxic species, reducing the trigger for repair. | [1][2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of genotoxicity studies. The following sections describe the protocols for the key assays used to evaluate DMBQ.

-

Plating Efficiency Assay:

-

V79 cells are treated with varying concentrations of DMBQ (e.g., 10 to 80 µM) for a defined period.

-

At the end of the treatment, cells are harvested, counted, and re-plated at a low density (e.g., 200 cells/dish) in fresh culture medium.

-

The dishes are incubated for 6 to 7 days to allow for colony formation.

-

Colonies are then fixed, stained, and counted.

-

Plating efficiency is calculated as the number of colonies formed divided by the number of cells seeded, and the results are expressed as a percentage relative to a vehicle-treated control.[2]

-

-

Trypan Blue Exclusion Assay:

-

Cells are exposed to DMBQ at concentrations typically higher than those used in the plating efficiency assay.

-

Following exposure, both adherent and floating cells are collected and centrifuged.

-

The cell pellet is resuspended in a balanced salt solution.

-

A small aliquot of the cell suspension is mixed with an equal volume of trypan blue solution (e.g., 0.4%).

-

Viable (unstained) and non-viable (blue) cells are counted using a hemocytometer.

-

Cell viability is expressed as the percentage of viable cells relative to the total number of cells.[2]

-

This technique measures single-strand breaks in DNA.

-

Cell Labeling: V79 cells are pre-labeled by culturing them for approximately 24 hours in a medium containing a radioactive DNA precursor, such as [methyl-³H]thymidine.[2]

-

Treatment: The labeled cells are exposed to DMBQ at concentrations ranging from 10 to 80 µM.

-

Lysis: After treatment, cells are harvested and carefully layered onto a filter. The cells are lysed directly on the filter using a lysis solution containing detergents (e.g., sodium dodecyl sulfate) and proteinase K to remove cellular proteins and leave behind naked DNA.

-

Elution: The DNA is then eluted from the filter with an alkaline buffer (pH ~12) at a constant flow rate. The high pH denatures the DNA, separating the strands.

-

Quantification: The rate of elution of DNA from the filter is proportional to the number of single-strand breaks. Smaller DNA fragments, resulting from more breaks, elute faster. Fractions of the eluate are collected over time, and the radioactivity in each fraction is measured by liquid scintillation counting.

-

Data Analysis: The elution rate of DNA from treated cells is compared to that from control cells to quantify the extent of DNA fragmentation.[2]

This assay detects forward mutations at the hypoxanthine-guanine phosphoribosyltransferase (HPRT) locus in V79 cells.

-

Cell Treatment: V79 cells are treated with a test compound (DMBQ).

-

Expression Period: Following treatment, the cells are cultured in a non-selective medium for a period (e.g., 6-7 days) to allow for the expression of any induced mutations. During this time, the existing HPRT enzyme is depleted in mutant cells.

-

Selection: After the expression period, cells are plated in a medium containing the selective agent, 6-thioguanine (6-TG).

-

Principle of Selection: Wild-type cells with a functional HPRT enzyme will incorporate the toxic purine analog 6-TG into their DNA, leading to cell death. Mutant cells lacking a functional HPRT enzyme cannot incorporate 6-TG and will survive to form colonies.

-

Quantification: Concurrently, cells from the same population are plated in a non-selective medium to determine the plating efficiency (cloning efficiency).

-

Mutation Frequency Calculation: The number of 6-TG resistant colonies is counted and the mutation frequency is calculated by correcting for the cloning efficiency of the cells in the non-selective medium.[1][2]

-

Animal Dosing: Rats are administered single oral (p.o.) doses of DMBQ, typically by gavage, at levels ranging from 33 to 300 mg/kg.[1][2]

-

Tissue Collection: At a specified time point after dosing (e.g., a few hours), animals are euthanized, and target organs (e.g., kidney, gastric mucosa, brain, liver) are rapidly excised and placed in a cold buffer.[2]

-

Cell Isolation: Single-cell suspensions are prepared from the tissues.

-

DNA Fragmentation Analysis: The extent of DNA fragmentation in the isolated cells is quantified using the alkaline elution technique, as described in section 3.2.[1][2]

-

Repair Assessment: To assess DNA repair, tissues can be collected at later time points (e.g., 24 hours) post-dosing to determine if the level of DNA fragmentation has decreased.[1][2]

Visualizations: Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key experimental workflows and the proposed genotoxic mechanism of DMBQ.

References

- 1. Cytotoxic, DNA-damaging and mutagenic properties of this compound, formed by dimethophrine-nitrite interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Formation of this compound, a highly genotoxic compound, from the reaction of sodium nitrite with the sympathomimetic drug dimethophrine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ubiquitous Benzoquinone: A Technical Guide to the Discovery and Analysis of 2,6-Dimethoxy-1,4-benzoquinone in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-dimethoxy-1,4-benzoquinone (DMBQ) is a naturally occurring benzoquinone that has garnered significant interest within the scientific community due to its diverse biological activities. Found across a range of plant species, this compound has demonstrated potential as an anti-inflammatory, anti-carcinogenic, and anti-mutagenic agent. More fundamentally, in the plant kingdom, DMBQ plays a crucial role in signaling pathways, including defense mechanisms and parasitic plant interactions. This technical guide provides an in-depth overview of the discovery of DMBQ in plants, presenting key quantitative data, detailed experimental protocols for its isolation and analysis, and a visualization of its known signaling pathways.

Natural Occurrence and Quantitative Analysis

This compound has been identified in a variety of plant species, often as a constituent of extracts from different plant parts. The concentration and yield of DMBQ can vary significantly depending on the plant species, the specific tissue, and the extraction methodology employed. A summary of quantitative data from published studies is presented below.

| Plant Species | Plant Part | Extraction/Analysis Method | Concentration/Yield of this compound | Reference |

| Rauvolfia vomitoria | Root | Not specified | ~0.002% of the root | [1] |

| Tibouchina pulchra | Stem | Aqueous methanol extraction | 1.1% of the aqueous methanol fraction | [1] |

| Ficus foveolata | Stem | Chloroform extraction followed by HPLC | 1.97% w/w in the dried chloroform extract | |

| Flacourtia jangomas | Leaves | Dichloromethane/Methanol extraction | 12 mg isolated from 2.5 g of DCM fraction (approx. 0.48%) | [2] |

| Fermented Wheat Germ | Germ | Fermentation with Lactobacillus plantarum and Lactobacillus rossiae | Up to 2.58 mg/g (dry material) | |

| Vitis coignetiae | Juice | Not specified | Isolated and identified as a key anti-inflammatory component | [3] |

Experimental Protocols

The isolation, purification, and quantification of this compound from plant sources are critical for its further study and application. Below are detailed methodologies for key experiments.

General Extraction and Isolation Protocol

This protocol provides a general framework for the extraction and isolation of DMBQ from plant material, based on common laboratory practices.

a) Plant Material Preparation: The selected plant material (e.g., leaves, stems, roots) should be thoroughly washed, air-dried or freeze-dried, and ground into a fine powder to increase the surface area for extraction.

b) Extraction:

-

Maceration: 250 g of the dried, powdered plant material is macerated with a 1:1 (v/v) mixture of dichloromethane (DCM) and methanol (MeOH) at room temperature for 72 hours, with occasional shaking.[2] This process is repeated three times with fresh solvent.

-

Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be used with a suitable solvent such as chloroform or a DCM/MeOH mixture.

c) Fractionation:

-

The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature below 40°C.

-

The resulting crude extract is then subjected to liquid-liquid partitioning. The extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

The chloroform or DCM fraction, which typically contains DMBQ, is collected and dried over anhydrous sodium sulfate.[2]

d) Purification:

-

The dried chloroform/DCM fraction is subjected to column chromatography on silica gel (60-120 mesh).[2]

-

The column is eluted with a gradient of a non-polar solvent (e.g., n-hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 15-50% ethyl acetate in petroleum ether) and visualized under UV light.[2]

-

Fractions containing the compound of interest (identified by its Rf value compared to a standard) are pooled, concentrated, and may be further purified by recrystallization to yield pure this compound.[2]

High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol details a validated HPLC method for the quantitative analysis of DMBQ in plant extracts.

a) Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV-Vis detector.

-

Column: TSK-gel ODS-80Ts column (5 µm, 4.6 × 250 mm) or equivalent C18 column.

-

Mobile Phase: A mixture of methanol and 5% aqueous acetic acid (24:76, v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 289 nm.

-

Injection Volume: 20 µL.

b) Standard and Sample Preparation:

-

Standard Solutions: A stock solution of pure this compound is prepared in the mobile phase. A series of dilutions are made to create a calibration curve (e.g., 9.75 - 156.00 µg/mL).

-

Sample Solutions: A known weight of the dried plant extract is dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and diluted to fall within the concentration range of the calibration curve.

c) Analysis and Quantification:

-

Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

-

Inject the sample solutions and record the peak areas.

-

The concentration of DMBQ in the samples is determined by interpolating their peak areas on the calibration curve.

Signaling Pathways Involving this compound

This compound is a key signaling molecule in several plant processes, most notably in the interaction between parasitic plants and their hosts, and in the general defense response of non-parasitic plants.

Haustorial Induction in Parasitic Plants

In parasitic plants of the Orobanchaceae family, DMBQ, released from the host plant's roots, acts as a haustorium-inducing factor (HIF), triggering the development of the invasive organ called the haustorium.

Quinone-CARD1 Signaling in Arabidopsis thaliana

In the model plant Arabidopsis thaliana, DMBQ is perceived by the leucine-rich repeat receptor-like kinase CARD1 (CANNOT RESPOND TO DMBQ 1), initiating a signaling cascade that influences root development and plant immunity.

Conclusion

The discovery of this compound in various plant species has opened avenues for research in drug development and plant biology. Its role as a signaling molecule underscores the complex chemical communication that governs plant interactions and defense. The methodologies outlined in this guide provide a foundation for researchers to further explore the distribution, function, and potential applications of this versatile benzoquinone. As our understanding of its biosynthetic and signaling pathways deepens, so too will the opportunities to harness its properties for agricultural and pharmaceutical advancements.

References

- 1. researchgate.net [researchgate.net]

- 2. Isolation, chemical characterization, antimicrobial activity, and molecular docking studies of 2,6-dimethoxy benzoquinone isolated from medicinal plant Flacourtia jangomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, isolation and identification of anti-carcinogenic, anti-mutagenic and anti-inflammatory component from the juice of Vitis coignetiae - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 2,6-Dimethoxy-1,4-benzoquinone in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethoxy-1,4-benzoquinone (DMBQ) is a naturally occurring phytochemical found in various plants, such as Rauvolfia vomitoria and Tibouchina pulchra, as well as in fermented wheat germ extracts.[1][2] This versatile compound has garnered significant attention in the scientific community due to its wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antimalarial effects.[3] In the realm of organic synthesis, DMBQ serves as a valuable building block and reagent for the construction of complex molecular architectures and the development of novel bioactive compounds. Its unique electronic and steric properties make it a versatile substrate for a variety of chemical transformations. This document provides an overview of the applications of DMBQ in organic synthesis, complete with experimental protocols and quantitative data.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is provided in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₈H₈O₄ | [1][2][4] |

| Molecular Weight | 168.15 g/mol | [1][4] |

| Appearance | Solid | [1] |

| Melting Point | 252-257 °C (decomposes) | [5][6] |

| Boiling Point | 311.1 ± 42.0 °C at 760 mmHg | [5] |

| Solubility | Soluble in DMSO | [6] |

| logP | -0.06 | [1] |

| CAS Number | 530-55-2 | [2][4] |

Applications in Organic Synthesis

This compound is a versatile reagent in organic synthesis, primarily utilized in cycloaddition reactions, as a precursor for bioactive molecules, and in the synthesis of substituted quinones.

Diels-Alder Reactions

Quinones are excellent dienophiles in Diels-Alder reactions, a powerful tool for the formation of six-membered rings.[7] this compound can participate in [4+2] cycloaddition reactions to generate complex polycyclic structures, which are common scaffolds in natural products.

Synthesis of Bioactive Molecules and Natural Products

DMBQ is a key starting material for the synthesis of various biologically active compounds. Its core structure can be elaborated to produce complex natural products and their analogues. For instance, it can be a precursor in the synthesis of compounds with potential applications in cancer therapy.[1]

Redox Chemistry and Use as an Oxidant

Quinones are well-known for their redox properties. This compound can act as an oxidant in certain synthetic transformations, such as the dehydrogenation of substrates.[8] It can also undergo redox cycling, which is relevant to its biological activities.[9]

Synthesis of Substituted Benzoquinones

The reactivity of the DMBQ ring allows for the synthesis of various substituted benzoquinones. For example, it can undergo hydroxylation in alkaline media to form poly-hydroxyl-derivatives, which are potent radical scavengers.[10][11][12] The methoxy groups can also be substituted, providing a route to novel quinone structures.

Quantitative Data from Synthetic Applications

The following table summarizes the yields of some reactions involving this compound.

| Reaction Type | Reactants | Product | Yield (%) | Reference |

| Synthesis of DMBQ | Aniline (multi-step) | This compound | 68 (overall) | [13] |

| Prenylation | DMBQ, PbBr₂/Al/C₅H₉Br | 2,6-Dimethoxy-3-(3-methyl-2-butenyl)-1,4-benzoquinone | - | [14] |

| Oxidation | 2,6-Dimethoxyphenol, Fremy's salt | This compound | - | [15] |

| Nitrosation Reaction | Dimethophrine, NaNO₂ (pH 3.0-4.0) | This compound | 50-60 | [16] |

| Oximation | DMBQ, Hydroxylamine hydrochloride | This compound monooxime | ~90 | [17] |

Experimental Protocols

Protocol 1: Synthesis of this compound from Aniline (Four Steps)

This protocol describes an economical, four-step synthesis of DMBQ starting from aniline, with an overall yield of 68%.[13]

Step 1: Conversion to 1,3,5-tribromoaniline

-

Detailed procedure for this step is as described in the cited literature.[13]

Step 2: Deamination to 1,3,5-tribromobenzene

-

The 1,3,5-tribromoaniline is deaminated to yield 1,3,5-tribromobenzene.[13]

Step 3: Methoxylation

-

The tribrominated intermediate undergoes methoxylation.[13]

Step 4: Oxidation

-

The final oxidation step yields the desired this compound.[13]

Protocol 2: Preparation of Hydroxylated Derivatives of this compound

This protocol describes the hydroxylation of DMBQ in an alkaline solution.[12]

Materials:

-

This compound

-

NaOH solution (0.01 to 0.1 mol/L)

-

HCl solution (5 mol/L)

Procedure:

-

Dissolve an appropriate amount of solid this compound into the alkaline NaOH solution.

-

Allow the reaction to proceed for a defined period.

-

Quench the reaction by titrating the mixture to a neutral pH with the HCl solution.

-

The resulting solution contains poly-hydroxyl-derivatives of DMBQ.

Protocol 3: Oximation of this compound

This protocol details the oximation of DMBQ to form the corresponding monooxime.[17]

Materials:

-

This compound (6 mmol)

-

Hydroxylamine hydrochloride (24 mmol)

-

Calcium carbonate (24 mmol)

-

Ethanol (30 mL)

Procedure:

-

Combine this compound, hydroxylamine hydrochloride, and calcium carbonate in ethanol.

-

Heat the reaction mixture to 70 °C.

-

Monitor the reaction progress over time. A high conversion to the monooxime product is expected.

-

The yield and conversion can be determined by ¹H NMR analysis.

Biological Significance and Drug Development

The diverse biological activities of DMBQ and its derivatives make them attractive candidates for drug development. DMBQ has been shown to inhibit anaerobic glycolysis, a metabolic pathway often exploited by cancer cells, leading to apoptosis.[1] It also exhibits immune-enhancing effects by increasing the activity of natural killer (NK) cells and T-cells against cancer cells.[1] Furthermore, its antimicrobial properties have been demonstrated against various food-borne bacteria.[13] The ability to synthesize hydroxylated derivatives with enhanced radical scavenging properties opens up possibilities for developing novel antioxidants.[10][11]

Conclusion

This compound is a valuable and versatile compound in organic synthesis. Its rich chemistry allows for the construction of complex molecules and the development of novel compounds with significant biological activities. The protocols and data presented in this document provide a foundation for researchers and drug development professionals to explore the full potential of this remarkable molecule. Further research into the synthetic applications and biological mechanisms of DMBQ and its derivatives is warranted and holds promise for the discovery of new therapeutic agents.

References

- 1. This compound | C8H8O4 | CID 68262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,6-Dimethoxybenzoquinone - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. scbt.com [scbt.com]

- 5. This compound | CAS#:530-55-2 | Chemsrc [chemsrc.com]

- 6. This compound 97 530-55-2 [sigmaaldrich.com]

- 7. mdpi.com [mdpi.com]

- 8. 1,4-Benzoquinone, BQ [organic-chemistry.org]

- 9. This compound, 530-55-2 [thegoodscentscompany.com]

- 10. Hydroxylated derivatives of dimethoxy-1,4-benzoquinone as redox switchable earth-alkaline metal ligands and radical scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Hydroxylated derivatives of dimethoxy-1,4-benzoquinone as redox switchable earth-alkaline metal ligands and radical scavengers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. scielo.br [scielo.br]

- 16. Formation of this compound, a highly genotoxic compound, from the reaction of sodium nitrite with the sympathomimetic drug dimethophrine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

2,6-Dimethoxy-1,4-benzoquinone: A Versatile Reagent in Chemical Synthesis and Biological Research

FOR IMMEDIATE RELEASE

[City, State] – [Date] – 2,6-Dimethoxy-1,4-benzoquinone (DMBQ), a naturally occurring compound, is proving to be a highly versatile reagent with significant applications in organic synthesis and various fields of biological research. From inducing critical developmental processes in parasitic plants to exhibiting promising anticancer and anti-inflammatory properties, DMBQ is a molecule of growing interest to researchers, scientists, and drug development professionals. This document provides detailed application notes and protocols for the use of DMBQ in several key areas.

Organic Synthesis: A Building Block for Novel Compounds

DMBQ serves as a valuable precursor in the synthesis of more complex molecules, particularly aryl-substituted benzoquinones. These derivatives are of interest for their potential biological activities.

Application Note: The synthesis of 2-aryl-3,5-dimethoxy-1,4-benzoquinone derivatives can be achieved through a palladium-catalyzed cross-coupling reaction with arylboronic acids. This method offers a straightforward approach to generating a library of novel compounds for further investigation.

Experimental Protocol: Synthesis of 2-Aryl-3,5-dimethoxy-1,4-benzoquinone

-

Materials: this compound (1 mmol), arylboronic acid (1.2 mmol), palladium(II) acetate (0.05 mmol), triphenylphosphine (0.1 mmol), sodium carbonate (2 mmol), and a 3:1 mixture of dimethoxyethane (DME) and water (10 mL).

-

Procedure:

-

In a round-bottom flask, combine this compound, the arylboronic acid, palladium(II) acetate, triphenylphosphine, and sodium carbonate.

-

Add the DME/water solvent mixture to the flask.

-

Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

-

Heat the reaction mixture to 80°C and stir for 12 hours under an inert atmosphere.

-

After cooling to room temperature, extract the mixture with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired 2-aryl-3,5-dimethoxy-1,4-benzoquinone.

-

Plant Biology: Induction of Haustoria in Parasitic Plants

DMBQ is a well-established haustorial-inducing factor, playing a crucial role in the study of parasitic plants. Haustoria are specialized organs that parasitic plants use to penetrate their hosts and extract nutrients. The ability to reliably induce haustorium formation in a laboratory setting is essential for research into the molecular mechanisms of plant parasitism.

Application Note: DMBQ can be used to trigger haustorium development in a variety of parasitic plant species, enabling researchers to study gene expression, signaling pathways, and potential control strategies for agriculturally significant pests.

Experimental Protocol: Haustorial Induction Assay

-

Materials: Seeds of a parasitic plant (e.g., Phtheirospermum japonicum), Gamborg's B5 medium, this compound (DMBQ), dimethyl sulfoxide (DMSO), sterile petri dishes, and filter paper.

-

Procedure:

-

Sterilize and germinate parasitic plant seeds on Gamborg's B5 medium.

-

Prepare a 10 mM stock solution of DMBQ in DMSO.

-

Dilute the DMBQ stock solution in sterile water to the desired final concentration (typically 1-10 µM).

-